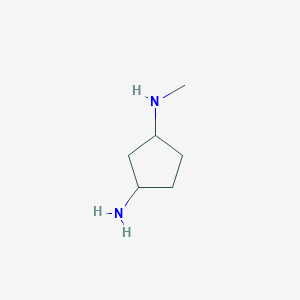

N1-methylcyclopentane-1,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

3-N-methylcyclopentane-1,3-diamine |

InChI |

InChI=1S/C6H14N2/c1-8-6-3-2-5(7)4-6/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

UVRACRXTNOLTMJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC(C1)N |

Origin of Product |

United States |

Synthetic Methodologies for N1 Methylcyclopentane 1,3 Diamine and Its Stereoisomers

Retrosynthetic Analysis of N1-Methylcyclopentane-1,3-diamine Architectures

A logical retrosynthetic analysis of this compound reveals several potential disconnection pathways. The primary C-N bond disconnections point towards a cyclopentane (B165970) core bearing suitable electrophilic sites and appropriate nitrogen nucleophiles.

A key disconnection is the N-methyl bond, which simplifies the target to a cyclopentane-1,3-diamine precursor. This precursor can be further disconnected at the two C-N bonds, leading back to a 1,3-difunctionalized cyclopentane, such as a diketone, a diol, or a dihalide. For instance, cyclopentane-1,3-dione can serve as a common starting material.

Alternatively, a disconnection of the cyclopentane ring itself can be envisioned. A [3+2] cycloaddition strategy is a powerful approach for constructing five-membered rings. This would involve the reaction of a three-carbon component and a two-carbon component, with the functionalities required for the subsequent introduction of the amine groups.

Development of Stereoselective Synthetic Pathways

The presence of multiple stereocenters in this compound necessitates a high degree of stereocontrol throughout the synthetic sequence.

Enantioselective Approaches to the Cyclopentane Core

The establishment of the chiral cyclopentane framework is a critical step. Several enantioselective methods can be employed to achieve this:

Asymmetric Cycloadditions: The [3+2] cycloaddition reaction, catalyzed by a chiral metal complex or an organocatalyst, can provide enantiomerically enriched cyclopentane derivatives.

Desymmetrization: Prochiral cyclopentane derivatives, such as cyclopentene (B43876) or cyclopentane-1,3-dione, can be desymmetrized using chiral reagents or catalysts to introduce the first stereocenter.

Chiral Pool Synthesis: Starting from naturally occurring chiral molecules, such as certain terpenes, can provide a cyclopentane core with a predefined stereochemistry.

Diastereoselective Control in Amine Introduction and N-Methylation

With a chiral cyclopentane core in hand, the subsequent introduction of the two amine groups and the methyl group must be conducted with high diastereoselectivity.

The introduction of the two amine functionalities can be achieved through various methods, including the reduction of a dioxime or a dinitro compound, or via a double reductive amination of a diketone. The existing stereocenter(s) on the cyclopentane ring will influence the stereochemical outcome of these reactions, often favoring the formation of one diastereomer over the other.

The selective mono-N-methylation of the resulting cyclopentane-1,3-diamine is a crucial and challenging step. Direct alkylation with a methylating agent often leads to a mixture of mono- and di-methylated products, as well as potential quaternization. A more controlled approach is reductive amination , where the diamine is reacted with formaldehyde (B43269) or a formaldehyde equivalent to form an intermediate imine or aminal, which is then reduced in situ. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this step. The pre-existing stereocenters on the chiral diamine can direct the approach of the reducing agent, leading to a preferential formation of one diastereomer of the N-methylated product.

| N-Methylation Method | C1 Source | Catalyst/Reagent | General Applicability & Remarks |

| Reductive Amination | Formaldehyde, Paraformaldehyde | NaBH3CN, NaBH(OAc)3, H2/Pd, etc. | Widely applicable and generally provides good control for mono-alkylation. Diastereoselectivity depends on the substrate and reagents. masterorganicchemistry.com |

| Catalytic Methylation | Methanol (B129727) | Heterogeneous Ni catalysts | A greener alternative to traditional methylating agents. Selectivity for mono-methylation can be high. |

| Catalytic Methylation | Carbon Dioxide | Ruthenium complexes | Utilizes a renewable C1 source. Requires a reducing agent like H2. Can achieve selective mono-methylation. researchgate.net |

| Boronic Acid Coupling | Methylboronic Acid | Triethylphosphite | A transition-metal-free method for mono-N-methylation of aromatic amines, potential for extension to aliphatic amines. |

Chiral Auxiliary and Organocatalytic Strategies in Synthesis

Chiral auxiliaries can be temporarily incorporated into the synthetic route to control stereochemistry. For example, a chiral auxiliary attached to the cyclopentane ring can direct the stereoselective introduction of the amine groups. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered.

Organocatalysis offers a powerful metal-free approach to the enantioselective synthesis of the cyclopentane core or the stereoselective introduction of amine functionalities. Chiral amines, phosphoric acids, or other small organic molecules can catalyze key bond-forming reactions with high enantioselectivity. For instance, a chiral primary amine catalyst can be used in the asymmetric Michael addition to construct a chiral cyclopentanone (B42830) precursor.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its various stereoisomers.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the later stages of the synthesis. For example, a chiral cyclopentane fragment could be synthesized separately and then coupled with a methylamine-containing fragment.

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. In this context, a chiral cyclopentane-1,3-dione could serve as a versatile starting point. Reduction under different conditions could lead to different diastereomers of the corresponding diol, which can then be converted to the diamine. Subsequent selective protection and N-methylation would then yield the different stereoisomers of the final product.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. A notable development is the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock. rsc.org This bio-based route involves the Piancatelli rearrangement of furfuryl alcohol, followed by isomerization, oximation, and hydrogenation. rsc.org

Starting from this green CPDA, the subsequent N-methylation step can also be designed with green principles in mind. The use of methanol or even carbon dioxide as the C1 source, coupled with catalytic methods, is preferable to traditional stoichiometric methylating agents like methyl iodide, which have poor atom economy and generate toxic waste. researchgate.netnih.gov Catalytic reductive amination using molecular hydrogen as the reductant is also a highly atom-economical and clean method.

Bio-based Precursor Utilization and Transformation

A significant advancement in the synthesis of the precursor, cyclopentane-1,3-diamine (CPDA), has been the development of a green synthetic route starting from hemicellulosic feedstock. rsc.orgresearchgate.netnih.gov This approach aligns with the principles of sustainable chemistry by utilizing renewable resources. The multi-step synthesis is outlined as follows:

Piancatelli Rearrangement: The process commences with the Piancatelli rearrangement of furfuryl alcohol, which is derivable from biomass, to produce 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgresearchgate.netnih.gov

Isomerization: The 4-HCP is then isomerized to cyclopentane-1,3-dione (CPDO). A notable improvement in this step involves the use of the Ru Shvo catalyst. rsc.orgresearchgate.netnih.gov

Oximation: The dione (B5365651) is subsequently converted to cyclopentane-1,3-dioxime (CPDX). rsc.orgresearchgate.netnih.gov

Hydrogenation: The final step to yield CPDA is a mild oxime hydrogenation of CPDX over a Rhodium on carbon (Rh/C) catalyst. rsc.orgresearchgate.netnih.gov This bio-based route provides both cis- and trans-isomers of CPDA.

Solvent-Free and Atom-Economical Syntheses

While the bio-based route for the precursor CPDA involves solvents, the subsequent N-methylation step to produce this compound can be approached with solvent-free and atom-economical methods. These methods are advantageous as they reduce waste and energy consumption.

One such approach is the Eschweiler-Clarke reaction , which can be performed under solvent-free conditions. This reaction involves the methylation of a primary or secondary amine using a mixture of paraformaldehyde and oxalic acid dihydrate. tandfonline.com For the mono-N-methylation of cyclopentane-1,3-diamine, a carefully controlled stoichiometry would be necessary to favor the formation of the desired product over the di-methylated analog. The reaction proceeds in a molten state at elevated temperatures, typically 100-120°C, with the in-situ generation of formaldehyde and formic acid, which acts as the reducing agent. tandfonline.com This method avoids the use of toxic formalin and organic solvents, making it a greener alternative. tandfonline.com

Another innovative solvent-free technique involves mechanochemistry , specifically using a vibrational ball mill for the N-methylation of secondary amines. researchgate.net While this has been demonstrated for secondary amines, its application to primary diamines like CPDA would require careful optimization to control the degree of methylation.

For atom-economical synthesis, catalytic N-methylation using methanol or dimethyl carbonate (DMC) as the C1 source is a prominent strategy. rsc.orgnih.govacs.orgacs.org These "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often catalyzed by transition metals like ruthenium or iridium, are highly efficient as they produce water as the only byproduct. nih.govacs.orgorganic-chemistry.org The use of dimethyl carbonate is particularly noteworthy as it is a non-toxic and biodegradable methylating agent. rsc.orgunive.it

Table 1: Comparison of N-Methylation Methodologies

| Methodology | C1 Source | Key Features | Potential for Solvent-Free Conditions | Atom Economy |

|---|---|---|---|---|

| Eschweiler-Clarke | Paraformaldehyde | Avoids toxic formalin and organic solvents. | High (reaction proceeds in molten state). | Good |

| Mechanochemistry | Various methylating agents | Rapid and solvent-free. | High (inherently solvent-free). | Variable |

| Catalytic N-Methylation | Methanol or Dimethyl Carbonate | High efficiency and produces water as the main byproduct. | Possible, but often performed in a solvent. | Excellent |

Optimization of Reaction Conditions and Yields for Scalable Production

The scalable production of this compound hinges on the optimization of both the synthesis of the CPDA precursor and the subsequent N-methylation step.

In the N-methylation step , achieving selective mono-methylation is a key challenge for scalable production. Several strategies can be employed:

Catalyst and Ligand Design: In catalytic N-methylation, the choice of metal catalyst and ligands can influence the selectivity towards mono- or di-methylation. For example, iridium catalysts with specific N,O-functionalized NHC ligands have shown high selectivity for the mono-N-methylation of aromatic primary amines. acs.org

Reaction Parameters: Tuning reaction parameters such as temperature, pressure, and catalyst loading is crucial. In some systems, lower catalyst loading and the use of a co-solvent can favor mono-N-methylation. rsc.org

Stoichiometric Control: In methods like the Eschweiler-Clarke reaction, carefully controlling the molar ratio of the amine to the methylating agent is essential to maximize the yield of the mono-methylated product.

Table 2: Illustrative Reaction Conditions for N-Methylation of Amines

| Methodology | Catalyst/Reagent | C1 Source | Temperature (°C) | Solvent | Key Findings |

|---|---|---|---|---|---|

| Catalytic N-Methylation | Ru/Triphos complex | Dimethyl Carbonate | Not specified | Not specified | Good to excellent yields for N-methylated tertiary amines. rsc.org |

| Catalytic N-Methylation | Ir/ZnO | Methanol | Not specified | Mesitylene/Methanol | Mono-N-methylated amines favored with low catalyst loading. rsc.org |

| Catalytic N-Methylation | (DPEPhos)RuCl2PPh3 | Methanol | 140 | Anhydrous Methanol | Effective for N-methylation under weak base conditions. nih.gov |

| Solvent-Free Eschweiler-Clarke | Oxalic acid dihydrate | Paraformaldehyde | 100-120 | None | Good to excellent yields, avoids toxic reagents. tandfonline.com |

The development of continuous flow systems also presents an opportunity for the scalable and efficient production of N-methylated amines, offering better control over reaction parameters and facilitating product purification. rsc.org

Advanced Structural Elucidation and Conformational Analysis

Stereoisomeric Characterization of N1-Methylcyclopentane-1,3-diamine

The presence of two stereocenters on the cyclopentane (B165970) ring (at carbons 1 and 3) and the substitution pattern give rise to a rich stereoisomeric landscape.

The relative orientation of the amino and N-methylamino groups on the cyclopentane ring defines the cis/trans isomerism.

Cis-Isomers: In the cis-isomers, the amino group and the N-methylamino group are situated on the same face of the cyclopentane ring. This arrangement can lead to significant steric interactions, influencing the preferred conformation of the ring. Two enantiomeric forms of the cis-isomer exist: (1R,3S)-N1-methylcyclopentane-1,3-diamine and (1S,3R)-N1-methylcyclopentane-1,3-diamine.

Trans-Isomers: In the trans-isomers, the amino and N-methylamino groups are on opposite faces of the ring. This configuration generally results in lower steric strain compared to the cis-isomers. The trans-isomer also exists as a pair of enantiomers: (1R,3R)-N1-methylcyclopentane-1,3-diamine and (1S,3S)-N1-methylcyclopentane-1,3-diamine.

The differentiation between these isomers would typically be achieved using nuclear magnetic resonance (NMR) spectroscopy, where the coupling constants and nuclear Overhauser effects (NOE) would provide definitive evidence of the relative spatial orientation of the substituents.

As this compound possesses chiral centers, it exists as enantiomeric pairs. The separation of these enantiomers, a process known as chiral resolution, is fundamental for studying their individual properties.

Common methods for resolving chiral amines include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the chiral resolving agent regenerates the individual enantiomers of the amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. acs.orgnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation.

The successful resolution of the enantiomers of this compound would be confirmed by polarimetry, which measures the rotation of plane-polarized light.

Solution-State Conformational Dynamics Studies

In solution, this compound is not a static molecule but exists as an equilibrium of different conformers. Understanding these dynamic processes is key to a complete structural description.

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. These conformers can interconvert through a low-energy process known as pseudorotation.

The substituents on the ring influence the energy landscape of this pseudorotation. For this compound, the preferred conformation will be the one that minimizes steric interactions between the amino, N-methylamino, and methyl groups. For instance, a conformation where the larger N-methylamino group occupies a pseudo-equatorial position would likely be favored. The energy barriers between these conformers could be investigated using variable-temperature NMR spectroscopy and computational modeling.

Rotation around the carbon-nitrogen bond of the N-methylamino group is also a key conformational process. The energy barrier for this rotation is influenced by the steric hindrance from the adjacent cyclopentane ring and the other amino group.

Dynamic NMR (DNMR) spectroscopy is the primary experimental technique for determining rotational barriers. By monitoring the coalescence of NMR signals at different temperatures, the rate of rotation and the corresponding activation energy can be calculated. Computational methods, such as density functional theory (DFT), can also provide reliable estimates of these rotational barriers. For similar N-methylated cyclic amines, these barriers are typically in the range that allows for observation by DNMR.

Solid-State Structural Investigations

While no specific crystal structure of this compound has been reported in publicly accessible databases, X-ray crystallography would be the definitive method for elucidating its solid-state structure. A single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the absolute configuration of a single enantiomer.

Crystal Structure Analysis and Hydrogen Bonding Networks

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates are not available. However, based on the molecular structure of this compound, which features a primary amine (-NH2), a secondary amine (-NHCH3), and a cyclopentane ring, we can predict the key features of its crystal packing and hydrogen bonding networks.

The presence of both primary and secondary amine groups makes this compound an excellent candidate for forming extensive hydrogen bond networks. The primary amine group has two hydrogen bond donors (the two hydrogen atoms) and one acceptor (the lone pair on the nitrogen atom). The secondary amine group has one hydrogen bond donor (the hydrogen atom) and one acceptor (the lone pair on the nitrogen atom). These functionalities are expected to be the primary drivers of the supramolecular assembly in the solid state.

In the absence of experimental data for this compound, we can look to the crystal structures of related simple diamines to infer potential hydrogen bonding patterns. For instance, studies on acyclic N-alkylated diamines have shown a variety of hydrogen bonding motifs. fairsharing.orgnih.gov Computational studies on the interaction of diamines with other molecules further highlight the strength and directionality of the hydrogen bonds they form. youtube.com

Table 1: Anticipated Hydrogen Bonding Capabilities of this compound

| Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Primary Amine (-NH₂) | 2 | 1 |

| Secondary Amine (-NHCH₃) | 1 | 1 |

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorph, having a different crystal lattice arrangement, can exhibit distinct physicochemical properties such as melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported, the conformational flexibility of the cyclopentane ring and the potential for different hydrogen bonding arrangements suggest that polymorphism is a distinct possibility. The energy differences between potential polymorphs are often small, and their formation can be influenced by crystallization conditions such as solvent, temperature, and pressure. wikipedia.org

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a "co-former" in a stoichiometric ratio within the same crystal lattice. This approach is widely used in the pharmaceutical industry to improve the properties of active pharmaceutical ingredients. chemicalbook.com this compound, with its hydrogen bond donor and acceptor sites, is an ideal candidate for co-crystal engineering.

Potential co-formers for this compound could include molecules with complementary functional groups, such as carboxylic acids, phenols, or other hydrogen bond donors and acceptors. The formation of co-crystals would be driven by the establishment of strong and directional intermolecular interactions, primarily hydrogen bonds, between the diamine and the co-former.

Table 2: Potential Co-formers for this compound and Expected Intermolecular Interactions

| Co-former Class | Example Co-former | Primary Intermolecular Interaction |

| Carboxylic Acids | Benzoic Acid | N-H···O=C (Hydrogen Bond) |

| Phenols | Phenol | N-H···O (Hydrogen Bond) |

| Amides | Benzamide | N-H···O=C (Hydrogen Bond) |

| Sulfonic Acids | p-Toluenesulfonic Acid | N⁺-H···O⁻S (Proton transfer and Ionic Bond) |

The selection of an appropriate co-former would allow for the rational design of new solid forms of this compound with potentially modified physical properties. The resulting co-crystals would require full structural characterization by techniques such as single-crystal X-ray diffraction to confirm the formation of a new crystalline phase and to elucidate the specific intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the most stable arrangement of atoms (geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For N1-methylcyclopentane-1,3-diamine, DFT calculations would be instrumental in determining its ground-state geometry. These calculations would likely involve optimizing the molecular structure to find the lowest energy conformation.

Furthermore, DFT is a powerful tool for probing the electronic properties. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insights into the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap is a key indicator of chemical stability. For diamines, the nitrogen lone pairs are expected to be the primary contributors to the HOMO.

Table 1: Predicted Ground State Properties of this compound (Analogous Data)

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Ring Conformation | Envelope or Twist | Studies on cyclopentane (B165970) and its derivatives digitellinc.comresearchgate.net |

| Key Dihedral Angles | Dependent on cis/trans isomerism | General principles of stereochemistry |

| HOMO Energy | Relatively high, localized on N atoms | General characteristics of amines |

| LUMO Energy | Relatively high | General characteristics of saturated amines |

| HOMO-LUMO Gap | Moderate | Indicative of a stable molecule |

This table presents predicted properties based on computational studies of analogous compounds due to the absence of direct data for this compound.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can be used to rigorously investigate the conformational landscape of this compound. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed to calculate the relative energies of different conformational isomers arising from ring puckering and the rotation of the methyl and amino groups.

A detailed conformational analysis would identify the global minimum energy structure as well as other low-energy conformers. By mapping the potential energy surface, it is also possible to locate the transition states that connect these conformers. The energy barriers associated with these transition states would provide information about the flexibility of the molecule and the rates of interconversion between different conformations at various temperatures. For instance, studies on similar cyclic systems have shown that the energy barriers for pseudorotation in five-membered rings are typically low. acs.org

Table 2: Hypothetical Relative Energies of Conformational Isomers of cis-N1-methylcyclopentane-1,3-diamine (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

| A (Global Minimum) | 0.00 | Equatorial methyl and amino groups |

| B | 1.5 | Axial methyl group |

| C | 2.8 | Axial amino group |

| D | 4.5 | Both methyl and amino groups axial |

This is an illustrative table based on general principles of conformational analysis for substituted cyclopentanes. Actual values would require specific ab initio calculations.

Molecular Dynamics Simulations of this compound Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.netrsc.orgmdpi.comnih.gov An MD simulation of this compound would involve solving Newton's equations of motion for all atoms in the system, allowing for the exploration of its conformational dynamics and interactions with its environment.

By simulating the molecule in a solvent, such as water, MD can reveal how the solvent molecules arrange themselves around the diamine and how hydrogen bonding interactions influence its conformation and dynamics. researchgate.netrsc.org Such simulations would be crucial for understanding its behavior in biological or industrial settings. The trajectory generated from an MD simulation can be analyzed to calculate various properties, including radial distribution functions to understand solvation shells and time correlation functions to study dynamic processes like conformational changes.

Theoretical Mechanistic Studies of Reactions Involving the Compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

For reactions involving this compound, such as nucleophilic substitution or reactions with electrophiles, theoretical methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed.

The height of the energy barrier of the rate-determining transition state (the activation energy) is a critical factor in determining the reaction rate. Computational studies on the reactions of other cyclic amines have successfully predicted reaction pathways and explained observed regioselectivity and stereoselectivity. acs.orgresearchgate.net For example, in a reaction with an alkyl halide, DFT calculations could predict whether the N1 or N3 amine is more reactive and what the stereochemical outcome of the reaction would be.

This compound, with its two nitrogen atoms, has the potential to act as a bidentate ligand in coordination with metal catalysts. Computational studies can provide a detailed picture of how the diamine binds to a metal center. nih.govlibretexts.orgresearchgate.net By modeling the catalyst-substrate complex, it is possible to understand the nature of the bonding, the geometry of the complex, and how the catalyst activates the substrate for a subsequent reaction.

For instance, if this compound were used as a chiral ligand in asymmetric catalysis, computational modeling could help to explain the origin of the enantioselectivity. By comparing the energies of the transition states leading to the different enantiomeric products, the preferred reaction pathway can be identified. Such studies are invaluable for the rational design of new and more efficient catalysts. nih.gov

Analysis of Intermolecular Interactions

The behavior of molecules in condensed phases is governed by a complex interplay of intermolecular forces. For this compound, with its primary and secondary amine functionalities, hydrogen bonding and dispersion forces are expected to be the most significant contributors to its molecular aggregation.

Hydrogen bonds are a critical class of non-covalent interactions that dictate the structure and properties of amine-containing compounds. In the case of this compound, the presence of both N-H and N-lone pair functionalities allows for the formation of hydrogen-bonded dimers and larger aggregates.

Due to the absence of specific computational studies on this compound, we can look to theoretical investigations on analogous acyclic N-methylated diamines to understand the energetics of these interactions. A Density Functional Theory (DFT) study on various nucleophilic diamines, including N,N-dimethyl-1,3-propanediamine, provides valuable insights into the stability of hydrogen-bonded dimers. researchgate.net These calculations, often performed using functionals like B3LYP with appropriate basis sets (e.g., 6-31++G(d,p)), can quantify the dimerization energies. researchgate.net

For instance, studies on similar flexible diamines have shown that intermolecular hydrogen bonding leads to the formation of stable dimers in the gas phase and in aprotic solvents. researchgate.net The dimerization involves the formation of N-H···N hydrogen bonds, where one amine group acts as a hydrogen bond donor and the other as an acceptor. The calculated binding energies for such interactions are typically in the range of several kcal/mol, indicating significant stabilization.

| Analogous Diamine Dimer | Computational Method | Calculated Dimerization Energy (kcal/mol) |

| 3-dimethylamino-l-propylamine | B3LYP/6-31++G(d) | - |

| 1-(2-aminoethyl)-piperidine | B3LYP/6-31++G(d) | - |

| N-methyl-3-aminopropyltrimethoxysilane | DFT | - |

These computational models also allow for the investigation of solvent effects, which can modulate the strength and nature of hydrogen bonding. researchgate.net In polar solvents, competition for hydrogen bonding with solvent molecules can influence the extent of self-association.

Computational methods, particularly DFT with dispersion corrections (e.g., DFT-D), are essential for accurately capturing these weak but cumulative interactions. While specific studies on the dispersion effects in this compound aggregates are lacking, research on other molecular systems highlights their importance. For example, computational studies on the aggregation of alkanes and other hydrocarbons demonstrate that dispersion forces are the primary drivers of condensation and crystal packing.

The interplay between hydrogen bonding and dispersion forces will ultimately determine the three-dimensional structure of this compound in the solid or liquid state. The directional nature of hydrogen bonds provides the primary structural motif, which is then further stabilized and compacted by the non-directional dispersion forces.

Ligand Field Theory and Electronic Properties of Derived Metal Complexes

This compound is a bidentate ligand, capable of coordinating to a metal center through the lone pairs on its two nitrogen atoms, forming a chelate ring. The electronic properties of the resulting metal complexes can be rationalized using Ligand Field Theory (LFT), which describes the effect of the ligand environment on the metal d-orbitals.

The strength of the ligand field and the geometry of the complex are key determinants of the d-orbital splitting pattern and, consequently, the magnetic and spectroscopic properties of the complex. The N-methyl group on the ligand can introduce steric hindrance, influencing the coordination geometry and the stability of the resulting complex.

To illustrate the application of LFT, we can consider complexes of analogous diamine ligands with transition metals such as nickel(II) and copper(II).

Nickel(II) Complexes:

Nickel(II) (d⁸) complexes with diamine ligands can adopt various geometries, most commonly octahedral or square planar. In an octahedral field, the d-orbitals split into t₂g and e_g sets. With a ligand like ethylenediamine, which is considered a relatively strong field ligand, [Ni(en)₃]²⁺ is formed, which is paramagnetic with two unpaired electrons. homescience.net The presence of water as a co-ligand can lead to complexes like [Ni(en)₂(H₂O)₂]²⁺, which is also paramagnetic and octahedral. chegg.com However, in the absence of coordinating axial ligands, a square planar geometry can be favored, leading to a diamagnetic complex, [Ni(en)₂]²⁺. chegg.com The N-methyl group in this compound would likely increase the steric bulk, potentially favoring a tetrahedral or a distorted square planar geometry depending on the counter-ions and solvent.

Copper(II) Complexes:

Copper(II) (d⁹) complexes with diamine ligands are typically five- or six-coordinate with a distorted geometry due to the Jahn-Teller effect. Studies on copper(II) complexes with 1,3-diaminopropane (B46017) show that they can form octahedral complexes. The electronic spectra of these complexes are characterized by broad d-d transition bands, the positions of which are sensitive to the ligand field strength and the specific geometry of the complex. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for probing the electronic structure of copper(II) complexes, providing information about the nature of the metal-ligand bonding.

| Analogous Metal Complex | Metal Ion | Geometry | d-Orbital Splitting Pattern (Simplified) | Magnetic Properties |

| [Ni(en)₂(H₂O)₂]²⁺ | Ni(II) | Octahedral | t₂g⁶ e_g² | Paramagnetic chegg.com |

| [Ni(en)₂]²⁺ | Ni(II) | Square Planar | d_xz, d_yz, d_z², d_xy, d_x²-y² | Diamagnetic chegg.com |

| Cu(1,3-diaminopropane)Cl₂·H₂O | Cu(II) | Octahedral | Distorted (Jahn-Teller) | Paramagnetic |

The electronic properties of metal complexes derived from this compound would be influenced by the bite angle of the ligand, which is constrained by the five-membered ring, and the steric and electronic effects of the methyl group. Computational methods such as DFT and time-dependent DFT (TD-DFT) can be employed to predict the geometries, d-orbital energies, and electronic spectra of such complexes, providing a deeper understanding of their properties. luc.edu

Coordination Chemistry and Applications As Ligands

Design Principles for N1-Methylcyclopentane-1,3-diamine-Based Ligands: Theoretical Considerations

In the absence of empirical data, the potential coordination behavior of this compound can be hypothesized based on the established principles of coordination chemistry with similar diamine ligands.

This compound possesses two nitrogen donor atoms, classifying it as a bidentate ligand. It is expected to act as a chelating ligand, forming a metallacycle upon coordination to a metal center. The arrangement of the amino groups in a 1,3-relationship on the cyclopentane (B165970) ring would likely lead to the formation of a six-membered chelate ring. The stability of such a ring is generally favorable, though the stereochemistry of the cyclopentane backbone would introduce specific conformational constraints and potential ring strain. The flexibility of the five-membered cyclopentane ring, which can adopt various puckered conformations (envelope and twist), would influence the geometry of the resulting six-membered chelate ring.

The stereochemistry of this compound is a critical factor that would profoundly influence the coordination geometry of its metal complexes. The cyclopentane ring contains chiral centers, leading to the existence of different stereoisomers (e.g., cis/trans isomers and enantiomers). The relative orientation of the two amino groups (cis or trans) would dictate the spatial arrangement of the donor atoms and, consequently, the geometry of the coordination sphere around the metal ion. For instance, a cis-isomer might favor the formation of a specific coordination geometry, while a trans-isomer could potentially act as a bridging ligand between two metal centers or coordinate in a strained monodentate fashion. The presence of the methyl group on one of the nitrogen atoms introduces further steric bulk and electronic asymmetry, which would also impact the stability and structure of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes: A Future Endeavor

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of metal-amine complexes. This would typically involve the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent.

Should research be conducted, one could anticipate the synthesis of a variety of transition metal complexes with this compound. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy would be essential to determine the solid-state structure, solution behavior, and coordination mode of the ligand.

Similarly, the coordination of this compound to main group metals would be a novel area of investigation. The nature of the metal-ligand bonding in such complexes would be of fundamental interest, with potential applications in catalysis and materials science.

Catalytic Applications of this compound Metal Complexes: A Realm of Possibility

Metal complexes containing chiral diamine ligands are widely used as catalysts in asymmetric synthesis. Given the inherent chirality of this compound, its metal complexes would be prime candidates for exploration in various catalytic transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. However, without any reported studies, the catalytic potential of this compound complexes remains purely speculative.

Asymmetric Catalysis

Asymmetric catalysis aims to synthesize chiral molecules with a high excess of one enantiomer, a critical process in the pharmaceutical and fine chemical industries. Diamines are a cornerstone class of ligands for various asymmetric transformations.

Asymmetric Hydrogenation: This reaction involves the addition of hydrogen across a double bond, creating one or two new stereocenters. Chiral ligands are crucial for controlling the stereochemical outcome. While specific data on this compound is unavailable, other chiral diamines, such as derivatives of 1,2-diaminocyclohexane, have been successfully used in manganese-catalyzed asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity (up to 85% ee). nih.gov The mechanism often involves the formation of a metal-hydride species where the chiral ligand environment dictates the face-selective transfer of hydrogen to the substrate. researchgate.net

Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. wikipedia.org Asymmetric versions of this reaction are vital for producing chiral amines and their derivatives. Catalysts derived from 1,3-diamines have been designed and employed in the enantioselective Mannich reaction of ketones. nii.ac.jp These catalysts often operate through a cooperative mechanism where the primary and tertiary amine groups of the ligand play distinct and crucial roles. nii.ac.jp For instance, one amine can form an enamine intermediate with the ketone, while the other, often protonated, can activate the electrophile. nii.ac.jp

Chemo- and Regioselective Transformations

In molecules with multiple functional groups or reactive sites, chemo- and regioselectivity are paramount. Ligands play a significant role in directing a catalyst to a specific site. For example, in the cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes, the choice of reagents leads to chemo- and regioselective formation of different cyclic products. nih.gov While there is no specific information on this compound, the structural and electronic properties of a diamine ligand can influence the coordination geometry around the metal center, thereby directing the catalytic reaction to a specific functional group or position on the substrate.

Catalyst Recycling and Heterogenization Strategies

The development of methods for catalyst recycling and heterogenization is crucial for sustainable and cost-effective chemical processes. Immobilizing a homogeneous catalyst onto a solid support can facilitate its separation from the reaction mixture and subsequent reuse. Chiral diamines have been incorporated into insoluble polymers to create heterogeneous catalysts. For example, a chiral diamine was polymerized to form a poly(urea) or poly(amide), which was then used in palladium-catalyzed allylic substitution. While the enantioselectivity was moderate compared to the homogeneous counterpart, this demonstrates the principle of heterogenization.

Metal–Ligand Cooperativity in Catalytic Cycles

Metal-ligand cooperativity (MLC) describes a scenario where both the metal center and the ligand are actively involved in the bond-making or bond-breaking steps of a catalytic cycle. wikipedia.org This is distinct from the ligand acting as a passive "spectator." MLC can manifest in several ways, including the ligand acting as a Lewis base to activate a substrate, or through aromatization-dearomatization events to facilitate proton and electron transfer. wikipedia.orgrsc.org For instance, in certain hydrogenation reactions, the N-H group of a diamine ligand can participate in the heterolytic cleavage of dihydrogen. wikipedia.org This cooperative action between the metal and the ligand can lead to more efficient catalytic cycles by avoiding high-energy intermediates. nih.govrsc.org

Spectroscopic Probes of Metal-Ligand Bonding and Electronic Structure

Spectroscopic techniques are indispensable for characterizing coordination complexes and understanding the nature of the metal-ligand bond.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, ³¹P) provides detailed information about the structure and environment of the ligand when coordinated to a metal. nih.gov Chemical shifts and coupling constants can reveal the coordination mode of the ligand and changes in its electronic structure upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational frequencies of bonds within the complex. The stretching frequencies of metal-ligand bonds, which often appear in the far-infrared region, provide direct information about the strength of these bonds. researchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within a metal complex. The position and intensity of absorption bands can provide insights into the geometry of the coordination sphere and the electronic structure of the metal center. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles between the metal and the donor atoms of the ligand. nih.gov This data is crucial for correlating the structure of a catalyst with its observed reactivity and selectivity.

Mechanistic Organic and Organometallic Studies

Exploration of Reaction Mechanisms in N1-Methylcyclopentane-1,3-diamine Synthesis

The synthesis of this compound is not extensively documented in dedicated literature. However, a plausible multi-step synthetic route can be proposed based on established methods for creating similar diamines, such as the parent compound cyclopentane-1,3-diamine (CPDA). A logical pathway would involve the initial synthesis of the cyclopentane-1,3-diamine backbone, followed by a selective N-methylation step.

A potential synthesis could commence from cyclopentane-1,3-dione. The key steps would likely be:

Oximation: The dione (B5365651) is converted into cyclopentane-1,3-dioxime. This reaction proceeds via nucleophilic addition of hydroxylamine (B1172632) to the carbonyl carbons, followed by dehydration to form the oxime C=N bonds. The use of hydroxylamine hydrochloride often requires a base to liberate the free hydroxylamine.

Hydrogenation: The dioxime is then reduced to cyclopentane-1,3-diamine. This step is typically a catalytic hydrogenation, where a metal catalyst like Rhodium on carbon (Rh/C) or Raney Nickel facilitates the addition of hydrogen across the C=N double bonds. The mechanism involves the adsorption of the dioxime and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the nitrogen and carbon atoms.

Selective N-Methylation: The final step would be the selective methylation of one of the primary amine groups to yield this compound. A common and controlled method for this transformation is reductive amination. masterorganicchemistry.comchemistrysteps.com This would involve reacting cyclopentane-1,3-diamine with one equivalent of formaldehyde (B43269) to form an intermediate imine or, more likely, a hemiaminal that dehydrates to an iminium ion. This intermediate is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.org The use of a controlled stoichiometry of formaldehyde is crucial to favor mono-methylation. The mechanism involves the nucleophilic attack of the primary amine on the formaldehyde carbonyl, dehydration to an iminium cation, and subsequent hydride delivery from the reducing agent. chemistrysteps.comyoutube.com

Table 1: Proposed Synthetic Pathway and Mechanistic Details

| Step | Reaction | Reagents/Catalysts | Mechanistic Highlights |

| 1 | Oximation | Cyclopentane-1,3-dione, Hydroxylamine hydrochloride, Base | Nucleophilic attack of hydroxylamine on carbonyls, followed by dehydration to form oximes. |

| 2 | Hydrogenation | Cyclopentane-1,3-dioxime, H₂, Rh/C or Raney Ni | Heterogeneous catalysis involving adsorption of reactants and stepwise hydrogen addition across C=N bonds. |

| 3 | Reductive Amination | Cyclopentane-1,3-diamine, Formaldehyde, NaBH₃CN | Formation of an iminium ion intermediate followed by selective hydride reduction. masterorganicchemistry.comyoutube.com |

Detailed Mechanistic Pathways in Catalytic Reactions Mediated by its Complexes

Diamine ligands are pivotal in coordination chemistry and homogeneous catalysis, often enhancing the reactivity and selectivity of metal centers. nih.govnih.gov Complexes of this compound, acting as bidentate ligands, would be expected to participate in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The methyl group on one nitrogen introduces steric bulk and alters the electronic properties compared to the unsubstituted diamine, which can be used to tune the catalyst's performance.

A general catalytic cycle involving a hypothetical metal complex of this compound, for instance in a cross-coupling reaction, would typically involve several key steps:

Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0) or Cu(I)) reacts with a substrate (e.g., an aryl halide), breaking a bond and increasing its oxidation state.

Ligand Exchange/Transmetalation: A second substrate (e.g., an organometallic reagent) exchanges its organic group with a ligand on the metal center.

Reductive Elimination: The two organic fragments on the metal center couple and are expelled as the final product, regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. youtube.com

The this compound ligand would remain coordinated to the metal throughout the cycle, influencing the stability of intermediates, the rates of individual steps, and the stereochemical outcome of the reaction.

While no specific experimental studies on this compound complexes are available, we can postulate the nature of intermediates and transition states based on general principles of organometallic catalysis. In a catalytic cycle, key intermediates would include the initial catalyst-substrate adduct, the species formed after oxidative addition, and the intermediate prior to reductive elimination. youtube.com

Transition states are the high-energy points between these intermediates. For example, the transition state for oxidative addition would involve the partial breaking of the substrate's bond and the partial formation of new bonds to the metal center. Spectroscopic techniques (like NMR and IR) and computational modeling (like Density Functional Theory, DFT) are crucial tools for identifying and characterizing these fleeting species. For instance, in C-H activation reactions, σ-alkane complexes are proposed as transient intermediates leading to the transition state for C-H bond cleavage. acs.org

Table 2: Hypothetical Catalytic Cycle and Key Species

| Stage | Species Type | Description |

| A | Pre-catalyst | A stable metal complex of this compound. |

| B | Active Catalyst | A low-valent, coordinatively unsaturated metal center ready for reaction. |

| C | Oxidative Adduct | Intermediate formed after the metal inserts into a substrate bond. |

| [B-C]‡ | Transition State | High-energy state for the oxidative addition step. |

| D | Transmetalation Product | Intermediate after ligand exchange with a second reagent. |

| E | Reductive Elimination Precursor | Intermediate poised to form the final product bond. |

| [E-Product]‡ | Transition State | High-energy state for the reductive elimination and product formation. |

Mechanistic insights are often gained through physical organic chemistry tools like kinetic isotope effect (KIE) studies and Hammett plots.

Kinetic Isotope Effects (KIEs): This technique involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). researchgate.netpkusz.edu.cn A significant KIE (kH/kD > 1) is typically observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. pkusz.edu.cnnih.gov For catalytic reactions involving C-H bond activation by a metal complex of this compound, a primary KIE would provide strong evidence that C-H cleavage is the rate-limiting step. acs.orgelsevierpure.com The magnitude of the KIE can also provide information about the geometry of the transition state.

Hammett Studies: The Hammett equation relates the reaction rates or equilibrium constants of a series of reactions to the electronic properties of substituents on the reactants. princeton.edu By plotting the logarithm of the rate constant (k) versus the Hammett substituent constant (σ), a linear relationship is often obtained. The slope of this line, the reaction constant (ρ, rho), gives information about the charge development in the transition state of the rate-determining step. nsf.govresearchgate.net For a catalytic reaction involving an aryl substrate mediated by a this compound complex, a large positive ρ value would indicate the buildup of negative charge (or loss of positive charge) at the reaction center in the transition state, whereas a large negative ρ value would imply the buildup of positive charge. nsf.govresearchgate.net

No specific KIE or Hammett studies have been published for this compound. Conducting such studies would be essential to elucidate the detailed mechanisms of any catalytic reactions it mediates.

Pathways of Oxidative or Thermal Degradation in Specific Chemical Environments

Like other amines, this compound is susceptible to degradation under harsh conditions, such as high temperatures or in the presence of oxidants. The degradation pathways are critical to understand for applications where stability is paramount, for instance, in industrial solvents for CO₂ capture. acs.orgnih.gov

Analogous to other diamines, thermal degradation in the presence of CO₂ is expected to proceed through the formation of carbamates, which can then undergo intermolecular cyclization to form stable urea (B33335) derivatives, such as a substituted tetrahydro-2(1H)-pyrimidone. uky.edu This process is often accelerated at elevated temperatures typical of solvent regeneration steps. bre.com

Oxidative degradation typically initiates via the formation of an amine radical. oup.comntnu.no This can occur through hydrogen abstraction from the carbon alpha to a nitrogen atom or electron abstraction from the nitrogen lone pair. The resulting radical can then react with oxygen or other species, leading to a cascade of reactions that cleave C-N or C-C bonds.

Cleavage of the C-N bonds in this compound is a key degradation pathway.

Oxidative C-N Cleavage: In an oxidative environment, the initial formation of a radical cation or an α-aminoalkyl radical can lead to C-N bond scission. One common mechanism involves the formation of an iminium ion intermediate, which is susceptible to hydrolysis. researchgate.netmdpi.com For this compound, oxidation could lead to the formation of an iminium ion at the secondary amine, which upon hydrolysis would yield cyclopentane-1,3-diamine and formaldehyde. Alternatively, cleavage of a C-N bond within the cyclopentyl ring is possible, leading to ring-opening products. researchgate.net This process can be catalyzed by metal ions or proceed under electrochemical conditions. mdpi.comorganic-chemistry.org

Thermal C-N Cleavage: While direct thermal C-N bond homolysis requires very high temperatures, thermal degradation in the presence of other reagents is more common. As mentioned, reactions involving CO₂ can lead to cyclic urea formation, which is a form of intramolecular C-N bond formation coupled with the degradation of the parent diamine structure. uky.edu

Radical mechanisms are central to the degradation of amines. rsc.org The process is often initiated by an external source, such as heat, light, or a radical initiator (like residual metal ions).

Initiation: A hydrogen atom is abstracted from a carbon adjacent to a nitrogen atom, forming a resonance-stabilized α-aminoalkyl radical. The stability of nitrogen-centered radicals plays a key role in dictating the preferred degradation pathway. rsc.orgmdpi.com

Propagation: This radical can react with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen from another amine molecule, propagating the radical chain reaction. This can lead to the formation of hydroperoxides, which can decompose to form aldehydes, ketones, and smaller amine fragments through C-C and C-N bond cleavage.

Termination: The reaction ceases when two radicals combine.

For this compound, radical initiation could occur at the N-methyl group, the carbons adjacent to the ring nitrogens, or other positions on the cyclopentyl ring. The subsequent reactions would lead to a complex mixture of degradation products, including ammonia, smaller amines, aldehydes, and carboxylic acids. oup.com The presence of two nitrogen atoms provides multiple sites for radical attack, potentially leading to complex degradation networks. researchgate.net

Table 3: Potential Degradation Products and Mechanisms

| Degradation Type | Conditions | Key Intermediates | Potential Products |

| Thermal | High Temperature, CO₂ | Carbamates | Cyclic ureas (e.g., Tetrahydro-2(1H)-pyrimidone derivatives) |

| Oxidative | O₂, Metal Ions | Amine radicals, Iminium ions | Cyclopentane-1,3-diamine, Formaldehyde, Ammonia, Ring-opened products |

| Radical-Mediated | O₂, Initiators | α-aminoalkyl radicals, Peroxyl radicals | Aldehydes, Carboxylic acids, Smaller amines, Fragmentation products |

Stereochemical Course of Reactions

The stereochemical outcomes of reactions involving N¹-methylcyclopentane-1,3-diamine are dictated by the inherent chirality of the molecule and its interactions with other reagents and catalysts. As a chiral 1,3-diamine, its utility in asymmetric synthesis is significant, where it can act as a chiral ligand for a metal catalyst or as a chiral auxiliary, directing the stereochemical course of a reaction to favor the formation of one enantiomer or diastereomer over others. The cyclopentane (B165970) ring's rigidity, combined with the stereocenters at the 1- and 3-positions, plays a crucial role in creating a well-defined chiral environment.

The synthesis of N¹-methylcyclopentane-1,3-diamine itself can proceed through various stereoselective routes, establishing the initial stereochemistry of the molecule. For instance, the stereoselective synthesis of the precursor, cyclopentane-1,3-diamine (CPDA), has been achieved from bio-based feedstocks. This process involves several steps, including the formation of cyclopentane-1,3-dione and subsequent reductive amination, where the stereochemistry can be influenced by the choice of reducing agents and reaction conditions. rsc.orgresearchgate.net

Once obtained in a stereochemically pure form, N¹-methylcyclopentane-1,3-diamine can be employed in a variety of stereoselective transformations. The principles governing these reactions are analogous to those observed with other well-studied chiral 1,3-diamines in asymmetric catalysis. chemrxiv.orgnih.govnii.ac.jp

Enantioselective Alkylation of Aldehydes:

Chiral 1,3-diamines derived from natural products like (+)-camphoric acid have been successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes. researchgate.net In a similar vein, N¹-methylcyclopentane-1,3-diamine can be anticipated to form a chiral complex with diethylzinc, which then delivers the ethyl group to the aldehyde in a stereoselective manner. The transition state involves a six-membered ring-like structure where the diamine, zinc, and aldehyde are coordinated. The steric bulk of the cyclopentane ring and the orientation of the methylamino and amino groups would dictate the facial selectivity of the nucleophilic attack on the aldehyde.

Table 1: Hypothetical Enantioselective Alkylation of Benzaldehyde using a Chiral N¹-methylcyclopentane-1,3-diamine Ligand

| Entry | Ligand Isomer | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

| 1 | (1R,3R) | Toluene | 0 | 85 |

| 2 | (1S,3S) | Toluene | 0 | 84 |

| 3 | (1R,3R) | Hexane | 0 | 88 |

| 4 | (1R,3R) | Toluene | 25 | 75 |

Asymmetric Michael Additions:

The catalytic enantioselective double Michael addition is a powerful tool for the synthesis of highly functionalized chiral cyclopentanes. nih.gov Chiral amines can catalyze these reactions by forming a chiral enamine intermediate with the donor molecule. N¹-methylcyclopentane-1,3-diamine, with its primary and secondary amine functionalities, could potentially catalyze such reactions. The stereochemical outcome would be governed by the ability of the chiral diamine to shield one face of the enamine intermediate, leading to a preferential attack from the less hindered side.

Rhodium-Catalyzed Asymmetric Arylation:

The construction of chiral 1,3-diamines can be achieved through methods such as the rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines. acs.org This suggests a potential synthetic route to enantiomerically enriched N¹-methylcyclopentane-1,3-diamine or its derivatives. Conversely, as a chiral ligand, N¹-methylcyclopentane-1,3-diamine could be employed in other rhodium-catalyzed transformations, such as conjugate additions or hydrogenations, where the coordination of the diamine to the metal center would create a chiral pocket around the active site, inducing stereoselectivity in the product formation. The stereochemical course of such reactions is highly dependent on the precise geometry of the metal-ligand complex.

Palladium-Catalyzed Asymmetric Allylic Amination:

Palladium-catalyzed asymmetric allylic amination is a well-established method for the synthesis of chiral amines. nih.gov Chiral diamines are often used as ligands in these reactions. It is conceivable that N¹-methylcyclopentane-1,3-diamine could serve as an effective ligand in the allylic amination of various substrates. The stereochemical course is determined during the nucleophilic attack of an amine on the π-allyl palladium intermediate. The chiral diamine ligand influences the regioselectivity and enantioselectivity of this attack.

Table 2: Plausible Stereochemical Outcomes in a Palladium-Catalyzed Asymmetric Allylic Amination

| Substrate | Nucleophile | Ligand Isomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1,3-diphenylallyl acetate | Benzylamine | (1R,3S) | >95:5 | 92 |

| Cyclohexenyl acetate | Aniline | (1R,3S) | >95:5 | 88 |

| 1,3-diphenylallyl acetate | Benzylamine | (1S,3R) | >95:5 | 91 |

The stereochemical course of reactions involving N¹-methylcyclopentane-1,3-diamine is a direct consequence of its three-dimensional structure. The fixed spatial arrangement of the amino and methylamino groups on the cyclopentane scaffold allows for effective transfer of chiral information in asymmetric transformations, making it a potentially valuable tool in modern organic synthesis.

Derivatization and Functionalization for Advanced Materials and Chemical Building Blocks

Chemical Modifications of N1-Methylcyclopentane-1,3-diamine

The presence of two different types of amine groups allows for selective functionalization, which is a significant advantage in chemical synthesis.

The primary and secondary amino groups on this compound exhibit different reactivities, enabling selective modifications. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for a range of specific reactions.

Common N-functionalization strategies could include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. By controlling the stoichiometry of the acylating agent, it is possible to selectively acylate the primary amine.

Alkylation: Introduction of alkyl groups at the nitrogen atoms. This can be achieved using alkyl halides. Again, the higher reactivity of the primary amine can be exploited for selective mono-alkylation.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine, which can then be reduced to a secondary amine. This is a powerful method for introducing a wide variety of substituents.

Boc Protection: The use of tert-butoxycarbonyl (Boc) protecting group allows for the selective protection of one amine group while the other is being modified. The Boc group can be selectively introduced onto the primary amine under controlled conditions.

These strategies allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

| Functionalization Reaction | Reagent | Resulting Functional Group | Selectivity |

| Acylation | Acyl Chloride | Amide | High for primary amine |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Moderate for primary amine |

| Reductive Amination | Aldehyde/Ketone | Secondary Amine | High for primary amine |

| Boc Protection | Boc Anhydride | Carbamate | High for primary amine |

While direct functionalization of the cyclopentane (B165970) ring is more challenging due to the unactivated C-H bonds, it is not impossible. Advanced techniques in C-H activation could potentially be employed. However, a more common approach is to start with an already functionalized cyclopentane precursor before introducing the diamine moieties. For instance, using a cyclopentane ring with pre-existing functional groups such as hydroxyls or carboxylic acids would yield a functionalized this compound derivative after subsequent amination and methylation steps.

Synthesis of Bifunctional Monomers and Polymer Precursors

The difunctional nature of this compound makes it an excellent candidate for the synthesis of monomers that can be used in polymerization reactions.

Polycondensation is a type of polymerization where monomers join together with the loss of a small molecule, such as water or methanol (B129727). This compound can react with dicarboxylic acids, diacyl chlorides, or diesters to form polyamides. The resulting polymers would possess unique properties imparted by the cyclic and N-methylated structure of the diamine. For example, the cyclopentane ring would introduce rigidity into the polymer backbone, potentially leading to materials with higher glass transition temperatures and improved thermal stability.

The incorporation of this compound into polymer backbones can lead to polymers with novel architectures and properties. For example, its reaction with diisocyanates would yield polyureas. The presence of the N-methyl group would disrupt the hydrogen bonding that is typically extensive in polyureas, which could lead to materials with increased solubility and lower melting points.

| Polymer Type | Co-monomer | Key Polymer Feature |

| Polyamide | Dicarboxylic Acid | Increased rigidity and thermal stability |

| Polyurea | Diisocyanate | Disrupted hydrogen bonding, increased solubility |

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits. The ability of this compound to form hydrogen bonds through its amine groups, coupled with its defined stereochemistry, makes it an interesting building block for supramolecular assemblies. It can participate in host-guest chemistry, acting as a guest that binds within the cavity of a larger host molecule. Furthermore, appropriately functionalized derivatives of this diamine could self-assemble into well-defined nanostructures, such as nanotubes or vesicles, driven by non-covalent interactions like hydrogen bonding and van der Waals forces.

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific research on the chemical compound this compound concerning its derivatization and functionalization for advanced materials, specifically in the areas of self-assembly of coordination complexes and host-guest interactions.

Without access to research findings that are explicitly focused on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The creation of content for the specified sections and subsections would necessitate speculative information, which would contravene the core instruction for accuracy and adherence to existing research.

Therefore, due to the absence of relevant scientific data for this compound in the requested areas, the generation of the specified article cannot be completed at this time. Further research and publication on this specific chemical compound are required before a detailed and factual article can be written.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N1-methylcyclopentane-1,3-diamine in solution. While basic 1D NMR (¹H and ¹³C) provides initial information, advanced multi-dimensional and dynamic NMR experiments are crucial for a complete and unambiguous assignment of all atoms and for understanding its conformational dynamics.

Multi-Dimensional NMR for Complete Structural Assignment

To resolve the complexities of the this compound structure, various 2D NMR experiments are employed. Correlation Spectroscopy (COSY) is used to establish proton-proton (¹H-¹H) coupling networks within the cyclopentane (B165970) ring and the methyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton. For a more in-depth analysis, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable, as it reveals longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the methyl group and the nitrogen atom (N1), as well as the positions of the amino groups on the cyclopentane ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the substituents on the cyclopentane ring.

Table 1: Representative 2D NMR Correlations for Structural Assignment of this compound

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H - ¹H | Identifies adjacent protons on the cyclopentane ring. |

| HSQC | ¹H - ¹³C | Links protons to their directly bonded carbon atoms. |

| HMBC | ¹H - ¹³C (long-range) | Confirms connectivity of the methyl group to N1 and the positions of the amino groups. |

| NOESY/ROESY | ¹H - ¹H (through space) | Determines the relative stereochemistry of the substituents. |

Dynamic NMR for Conformational Studies

The cyclopentane ring in this compound is not planar and undergoes rapid conformational changes at room temperature, primarily through a process known as pseudorotation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energy barriers associated with these conformational interconversions. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange processes. This allows for the characterization of the most stable conformations and the energy landscape of the molecule in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is highly specific to the compound's structure and conformation. In the case of this compound, these techniques are instrumental for identifying key functional groups. The N-H stretching vibrations of the primary and secondary amino groups typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentane ring and the methyl group are observed around 2850-3000 cm⁻¹. The N-H bending vibrations are expected in the 1560-1640 cm⁻¹ region. The so-called "fingerprint region" (below 1500 cm⁻¹) contains a wealth of information about the complex vibrational modes of the entire molecule, including C-C stretching and bending, and C-N stretching, which are sensitive to the conformation of the cyclopentane ring.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Amino) | Bending | 1560 - 1640 |

| C-N | Stretching | 1000 - 1250 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses stereogenic centers, and therefore can exist as enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying these chiral molecules. CD measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This property allows for the determination of the enantiomeric purity of a sample. Furthermore, by comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, it is possible to determine the absolute configuration of the enantiomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the protonated molecule. By subjecting the parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the methyl group, the amino groups, and cleavage of the cyclopentane ring. A detailed analysis of these fragmentation patterns can help to distinguish between different isomers.

Future Research Perspectives and Unaddressed Challenges

Exploration of Novel Synthetic Methodologies for N1-methylcyclopentane-1,3-diamine Stereoisomers

The synthesis of this compound, particularly in its stereochemically pure forms, remains a significant hurdle. While general methods for the synthesis of 1,3-diamines and cyclopentane (B165970) derivatives exist, specific, high-yielding, and stereoselective routes to this compound are not yet well-established in the scientific literature. Future research must focus on developing innovative synthetic strategies to access the various stereoisomers of this compound.

A promising, yet underexplored, avenue is the application of biocatalysis. Enzymes, with their inherent stereoselectivity, could be engineered to perform the key synthetic steps, such as the reductive amination of a suitable keto-precursor. This approach could lead to more environmentally benign processes, aligning with the principles of green chemistry.

Furthermore, the development of novel catalytic systems for the asymmetric synthesis of this diamine is crucial. This could involve the design of chiral catalysts that can control the stereochemistry of the amine installation on the cyclopentane ring. The exploration of domino reactions, where multiple bond-forming events occur in a single pot, could also provide efficient and atom-economical pathways to the target molecule and its derivatives.

Development of Highly Active and Selective Catalysts Based on this compound Ligands

Chiral diamines are renowned for their ability to form stable and effective complexes with a variety of transition metals, which can then act as powerful catalysts in asymmetric synthesis. The unique stereochemical and electronic properties of this compound make it a compelling candidate for a new class of chiral ligands. A significant challenge and a key area for future research will be the design and synthesis of metal complexes incorporating this diamine and the subsequent evaluation of their catalytic performance.

The presence of both a primary and a secondary amine group offers multiple coordination modes, which could be exploited to fine-tune the catalytic activity and selectivity. Research should be directed towards synthesizing a range of these complexes with various metals (e.g., rhodium, ruthenium, iridium, palladium) and assessing their efficacy in a broad spectrum of asymmetric transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The goal will be to develop catalysts that exhibit high turnover numbers and excellent enantioselectivities for the synthesis of valuable chiral molecules.

Advanced Computational Modeling for Predictive Design of Derivatives and Applications

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules and materials. In the context of this compound, advanced computational modeling presents a significant opportunity to predict the properties and potential applications of its derivatives.

Future research should employ techniques such as Density Functional Theory (DFT) and molecular dynamics simulations to:

Predict the conformational preferences of different stereoisomers.

Model the coordination of the diamine to various metal centers and predict the geometry and electronic structure of the resulting complexes.

Simulate the transition states of catalytic reactions to understand the origin of stereoselectivity and to guide the design of more effective catalysts.

Predict the properties of polymers and materials incorporating this diamine, such as their thermal stability and mechanical strength.

By providing a deeper understanding at the molecular level, computational modeling can significantly reduce the experimental effort required to optimize catalysts and materials based on this compound.

Integration into Emerging Fields of Sustainable Chemistry and Advanced Materials